

An In-depth Technical Guide to (R)-(+)-Pantoprazole-d6: Chemical Properties and Structure

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Compound of Interest

Compound Name: (R)-(+)-Pantoprazole-d6

Cat. No.: B12411789

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **(R)-(+)-Pantoprazole-d6**. This deuterated analog of the R-enantiomer of Pantoprazole serves as a critical internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Chemical Properties and Structure

(R)-(+)-Pantoprazole-d6 is a stable, isotopically labeled form of (R)-Pantoprazole, a proton pump inhibitor. The deuterium labeling is located on the two methoxy groups of the pyridine ring. This substitution results in a higher molecular weight compared to the unlabeled compound, which is essential for its use as an internal standard in mass spectrometry-based assays.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **(R)-(+)-Pantoprazole-d6**.

Property	Value	Source
Molecular Formula	C ₁₆ H ₉ D ₆ F ₂ N ₃ O ₄ S	N/A
Molecular Weight	389.41 g/mol	N/A
CAS Number	922727-65-9	N/A
IUPAC Name	6-(difluoromethoxy)-2-[({3,4-di(methoxy-d ₃)-2-pyridinyl}methyl)sulfinyl]-1H-benzimidazole	N/A
Synonyms	(R)-5-(difluoromethoxy)-2-(((3,4-di(methoxy-d ₃)pyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole [1]	
Appearance	Solid	N/A
Purity	≥98% (isotopic)	N/A
Storage	-20°C for long-term storage	N/A

Structural Information

Property	Value
SMILES	[2H]C([2H])([2H])OC1=C(OC([2H])([2H])[2H])C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F
InChI	InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/i1D3,2D3/t26-/m1/s1
InChIKey	IQPSEEVGBUAQFF-WFGJKAKNSA-N

Mechanism of Action

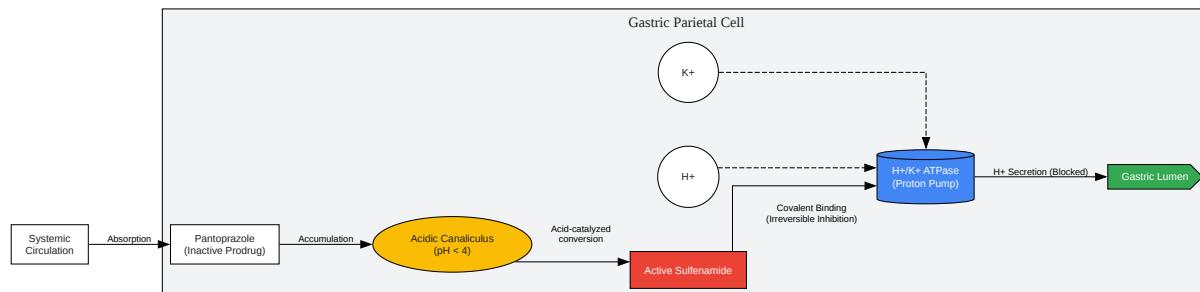
(R)-(+)-Pantoprazole, like its non-deuterated counterpart, is a proton pump inhibitor (PPI). It exerts its pharmacological effect by irreversibly inhibiting the H^+/K^+ -ATPase enzyme system (the proton pump) located on the secretory surface of gastric parietal cells. This inhibition is the final step in the pathway of gastric acid secretion, leading to a profound and long-lasting reduction of both basal and stimulated gastric acid production.

The mechanism involves the following key steps:

- Prodrug Activation: Pantoprazole is administered as an inactive prodrug.
- Accumulation in Acidic Environment: As a weak base, it crosses the parietal cell membrane and accumulates in the acidic canaliculi.
- Conversion to Active Form: In this acidic environment, Pantoprazole is converted to its active form, a cyclic sulfenamide.
- Irreversible Inhibition: The activated form then forms a covalent disulfide bond with cysteine residues on the H^+/K^+ -ATPase, rendering the enzyme inactive.

Because the binding is irreversible, acid secretion is suppressed until new proton pumps are synthesized and inserted into the parietal cell membrane.

Signaling Pathway Diagram



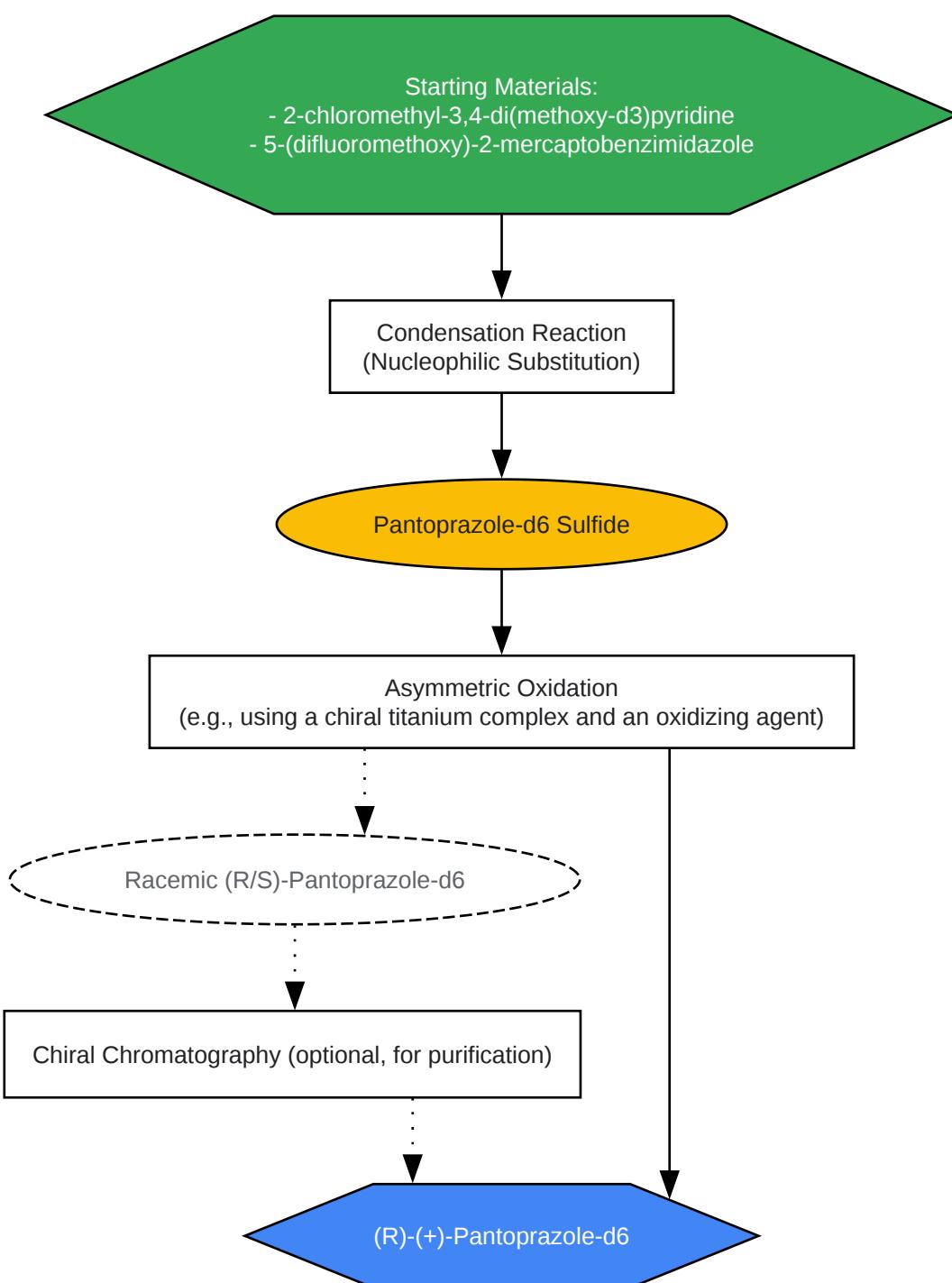
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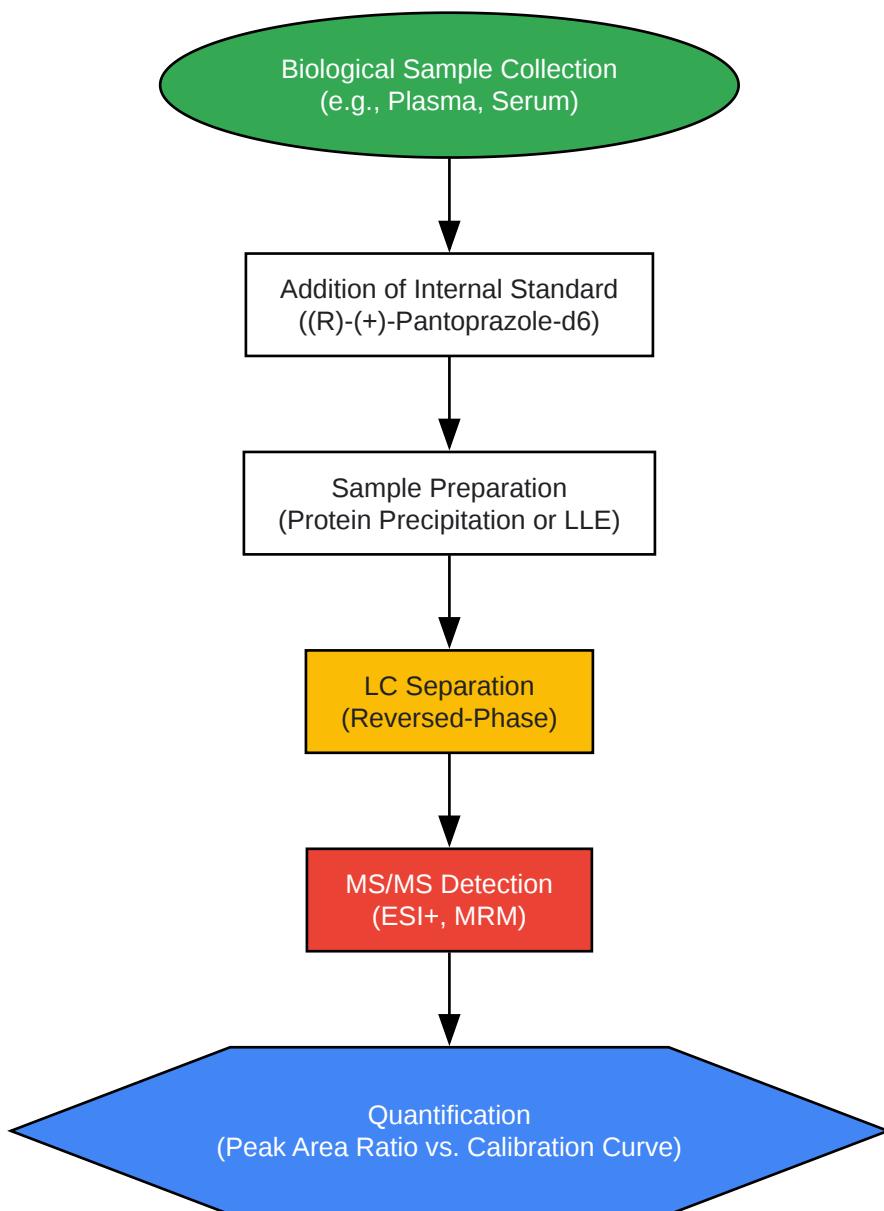
Caption: Mechanism of action of Pantoprazole in gastric parietal cells.

Experimental Protocols

Proposed Synthetic Workflow for (R)-(+)-Pantoprazole-d6

A specific, detailed synthesis protocol for **(R)-(+)-Pantoprazole-d6** is not readily available in the public domain. However, based on the known synthesis of Pantoprazole, asymmetric oxidation methods for chiral sulfoxides, and deuteration strategies, a plausible synthetic workflow can be proposed. This workflow involves three main stages: synthesis of the pantoprazole sulfide precursor with deuterated methoxy groups, asymmetric oxidation to the (R)-sulfoxide, and final purification.





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References

- 1. researchgate.net [researchgate.net]

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